molecular formula C10H7N3O B1446449 3-Acetyl-6-cyano-7-azaindole CAS No. 1260382-51-1

3-Acetyl-6-cyano-7-azaindole

Cat. No.: B1446449
CAS No.: 1260382-51-1
M. Wt: 185.18 g/mol
InChI Key: KIOYHCKMGJSDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-6-cyano-7-azaindole is a heterocyclic compound that belongs to the azaindole family Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry The structure of this compound consists of an indole ring system with an acetyl group at the third position and a cyano group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-cyano-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids under palladium-catalyzed conditions . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-cyano-7-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Acetyl-6-cyano-7-azaindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-cyano-7-azaindole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Acetyl-7-azaindole-3-carbonitrile: Similar structure but with different substitution patterns.

    7-Azaindole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetyl group.

    Indole derivatives: Share the indole ring system but differ in functional groups.

Uniqueness: 3-Acetyl-6-cyano-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl and cyano group makes it a versatile intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

3-acetyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-6(14)9-5-12-10-8(9)3-2-7(4-11)13-10/h2-3,5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOYHCKMGJSDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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